D-glucaro-6,3-lactone
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Overview
Description
D-glucaro-6,3-lactone is a lactone derivative of D-glucaric acid, a naturally occurring compound found in various fruits and vegetables It is a cyclic ester formed by the intramolecular esterification of D-glucaric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: D-glucaro-6,3-lactone can be synthesized from D-glucaric acid through a lactonization process. The process involves the acidification of D-glucaric acid, which leads to the formation of this compound along with other lactones such as D-glucaro-1,4-lactone and D-glucaro-1,4:6,3-dilactone . The reaction typically requires a mineral acid such as sulfuric acid and is carried out in an aqueous solution .
Industrial Production Methods: In industrial settings, this compound is produced by acidifying a solution of D-glucaric acid salts, such as calcium D-glucarate, in the presence of acetone and water. The mixture is then allowed to rise to a specific temperature range and stirred. The resulting crude mixture is filtered, and the filtrate is concentrated under vacuum pressure to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: D-glucaro-6,3-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glucaric acid.
Reduction: It can be reduced to form D-glucuronic acid derivatives.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products:
Oxidation: D-glucaric acid.
Reduction: D-glucuronic acid derivatives.
Substitution: Various substituted lactone derivatives.
Scientific Research Applications
D-glucaro-6,3-lactone has several scientific research applications:
Mechanism of Action
D-glucaro-6,3-lactone exerts its effects through various mechanisms:
Antioxidative Properties: It acts as an antioxidant by inhibiting the formation of reactive oxygen species and reducing oxidative stress.
Enzyme Inhibition: It inhibits β-glucuronidase, which plays a role in the metabolism of glucuronic acid.
Molecular Targets and Pathways: It targets enzymes involved in oxidative stress and inflammation pathways, thereby exerting its antioxidative and anti-inflammatory effects.
Comparison with Similar Compounds
D-glucaro-1,4-lactone: Another lactone derivative of D-glucaric acid with similar antioxidative properties.
D-glucaro-1,46,3-dilactone:
D-glucurono-6,3-lactone: A glucuronic acid derivative with similar chemical properties.
Uniqueness: D-glucaro-6,3-lactone is unique due to its specific lactone structure, which imparts distinct chemical and biological properties. Its ability to inhibit β-glucuronidase and its potential antioxidative effects make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2782-04-9 |
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Molecular Formula |
C6H8O7 |
Molecular Weight |
192.12 g/mol |
IUPAC Name |
(2S)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2+,3+,4+/m1/s1 |
InChI Key |
XECPAIJNBXCOBO-HTVIOJJOSA-N |
Isomeric SMILES |
[C@H]1([C@@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O |
Origin of Product |
United States |
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